![molecular formula C10H11FN2O B4995555 2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound belongs to the class of imidazoles, which are organic compounds that have a five-membered ring structure containing two nitrogen atoms. The synthesis method of this compound has been extensively studied, and its mechanism of action has been investigated in various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, and has been investigated as a potential treatment for bacterial infections. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and is well-tolerated in laboratory animals. It has been shown to have antimicrobial activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the treatment of bacterial infections that are resistant to other antibiotics. In addition, its anti-inflammatory properties make it a potential treatment for inflammatory diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole. One area of interest is the development of derivatives of this compound that have improved antimicrobial activity and/or reduced toxicity. Another area of interest is the investigation of the potential use of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Finally, the potential use of this compound in combination with other antibiotics or anti-inflammatory agents should be investigated to determine whether it could enhance their efficacy.
Synthesemethoden
The synthesis of 2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole has been achieved by various methods. One of the most common methods involves the reaction of 3-fluorobenzyl alcohol with 1,2-diaminopropane in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the intermediate 2-[(3-fluorophenoxy)methyl]-1,2-diaminopropane, which is subsequently cyclized to form the final product, this compound.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6H,4-5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGXWQSCYVVUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)

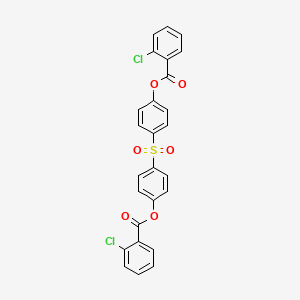
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
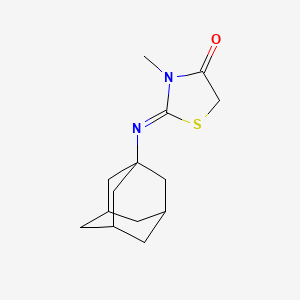
![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
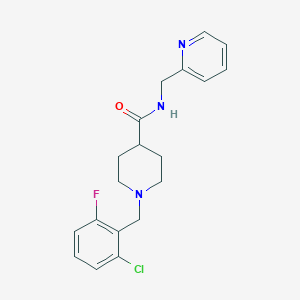
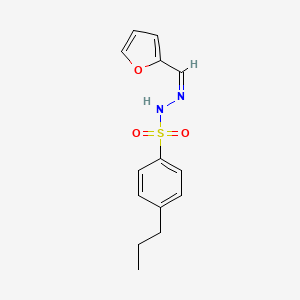
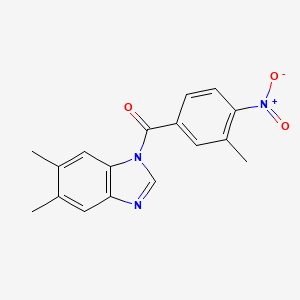
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)